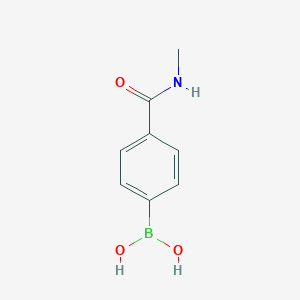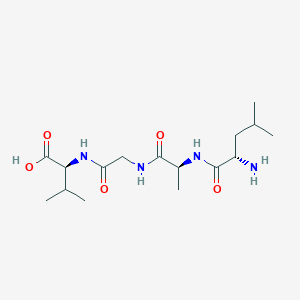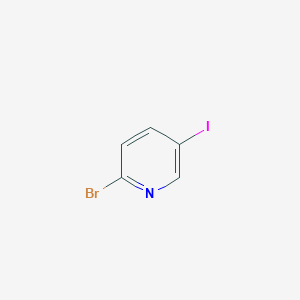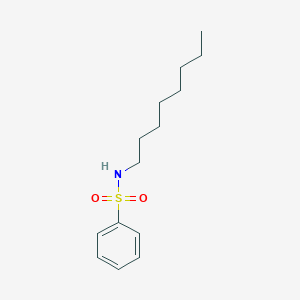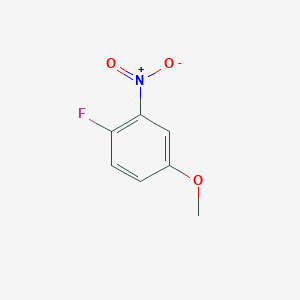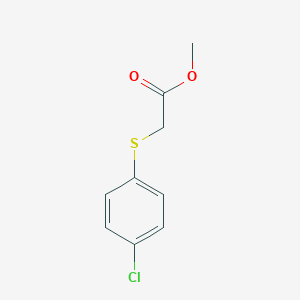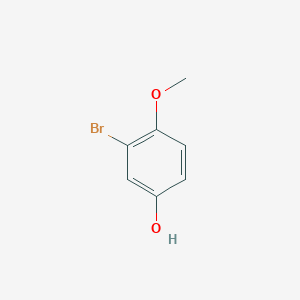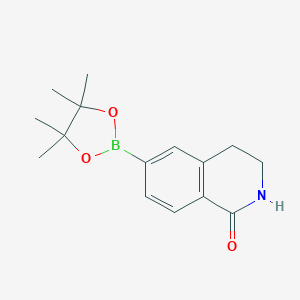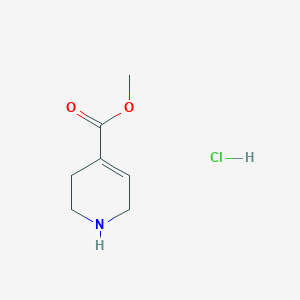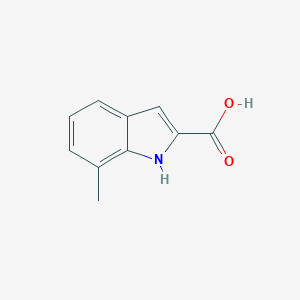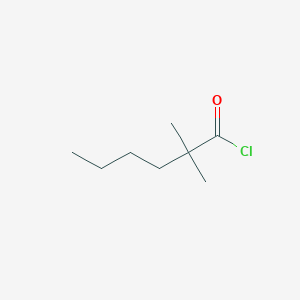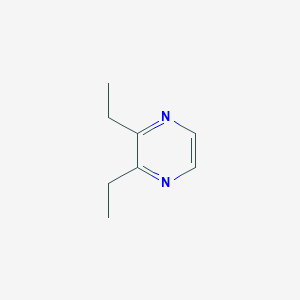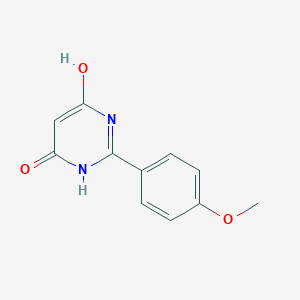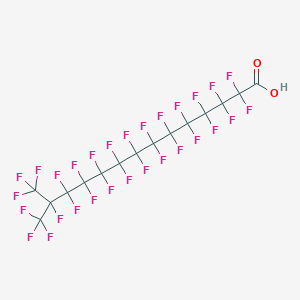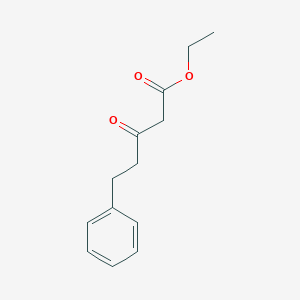
Ethyl 3-oxo-5-phenylpentanoate
Übersicht
Beschreibung
Ethyl 3-oxo-5-phenylpentanoate is a compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications in the production of pharmaceuticals and polymers. The compound is characterized by the presence of a ketone group (3-oxo), an ethyl ester moiety, and a phenyl group as part of its structure, which allows it to undergo a variety of chemical reactions and transformations.
Synthesis Analysis
The synthesis of related compounds has been explored through different methods. For instance, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate (AOX) was synthesized and its vibrational spectra analyzed, providing insights into the molecular structure and bonding . Additionally, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized via a Ru-mediated coupling reaction, showcasing the versatility of reactions that can be applied to similar ethyl 3-oxo-5-phenylpentanoate structures . The cyclization of ethyl 6-oxo-5-phenylheptoate, a compound with a similar structure, was studied, revealing multiple products and demonstrating the reactivity of such compounds under basic conditions .
Molecular Structure Analysis
The molecular structure of compounds closely related to ethyl 3-oxo-5-phenylpentanoate has been determined using various spectroscopic and computational methods. X-ray crystallography has been employed to determine the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, which shares a similar backbone . Density Functional Theory (DFT) calculations have been used to predict and confirm the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of ethyl 3-oxo-5-phenylpentanoate and its analogs has been explored in various studies. For example, the radical copolymerization of ethyl 3-oxo-4-pentenoate with styrene has been investigated, showing the influence of solvent on the reactivity and the tautomeric equilibrium of the compound . Cycloaddition reactions of ethyl (E)- and (Z)-3-fluoropropenoate have been studied, demonstrating the potential of these compounds to participate in cycloaddition reactions to form complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-oxo-5-phenylpentanoate derivatives have been analyzed in various contexts. The study of polymerizable tautomers of ethyl 3-oxo-4-pentenoate revealed the impact of solvent on the tautomeric equilibrium and reactivity ratios during copolymerization . The production of ethyl (R)-2-hydroxy-4-phenylbutanoate from ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor highlighted the enantioselective reduction capabilities and the physical properties of the resulting compound, such as enantiomeric excess and chemical purity .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-5-phenylpentanoate is a chemical with the linear formula C13H16O3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
-
Biocatalytic Stereoselective Synthesis This compound is used in the biocatalytic stereoselective synthesis of a sterically demanding sec-alcohol (ethyl 3-hydroxy-5-phenylpentanoate) starting from the corresponding prochiral ketone . The process involves screening a collection of microorganisms to identify stereocomplementary catalysts suitable for accessing both enantiomers of the target .
Ethyl 3-oxo-5-phenylpentanoate is a chemical with the linear formula C13H16O3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Eigenschaften
IUPAC Name |
ethyl 3-oxo-5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJGEFZGPKCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937816 | |
| Record name | Ethyl 3-oxo-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-5-phenylpentanoate | |
CAS RN |
17071-29-3 | |
| Record name | 17071-29-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-oxo-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


